molecular formula C25H30N2O4 B14727356 Diethyl 5,5'-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) CAS No. 5442-93-3

Diethyl 5,5'-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)

Cat. No.: B14727356
CAS No.: 5442-93-3
M. Wt: 422.5 g/mol
InChI Key: HZKOKTDZURSDGF-UHFFFAOYSA-N
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Description

Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is a complex organic compound with the molecular formula C27H26N2O4. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) typically involves the reaction of 2,4-dimethylpyrrole with diethyl phenylmethanediyl bis(carboxylate) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylmethanediyl linkage and the presence of two pyrrole rings make it a versatile compound for various applications .

Properties

CAS No.

5442-93-3

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C25H30N2O4/c1-7-30-24(28)19-14(3)22(26-16(19)5)21(18-12-10-9-11-13-18)23-15(4)20(17(6)27-23)25(29)31-8-2/h9-13,21,26-27H,7-8H2,1-6H3

InChI Key

HZKOKTDZURSDGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(C2=CC=CC=C2)C3=C(C(=C(N3)C)C(=O)OCC)C)C

Origin of Product

United States

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